Src Kinase Inhibitory Activity: Negative Control Baseline vs. 4-Anilino Derivatives
6,7-Dimethoxyquinoline-3-carbonitrile provides a uniquely inactive baseline for Src kinase assays. It serves as the essential 'unsubstituted' scaffold in the 4-phenylamino-3-quinolinecarbonitrile SAR series. Its lack of the C-4 aniline group renders it inactive, while the lead 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (compound 2a/1a) displays an IC50 of 30 nM, and optimized analogs like bosutinib achieve IC50 values of 1-1.2 nM . This 30-fold to >1000-fold activity gap validates the parent compound as the definitive negative control for selectivity profiling and mechanistic studies .
| Evidence Dimension | Src kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Inactive (no C-4 aniline group required for ATP-competitive binding) |
| Comparator Or Baseline | 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (Compound 2a): IC50 = 30 nM; Bosutinib (SKI-606): IC50 = 1-1.2 nM |
| Quantified Difference | Target is inactive; Comparator IC50 = 30 nM |
| Conditions | Src kinase enzymatic assay (ELISA format); Bosutinib IC50 measured against Src kinase. |
Why This Matters
For researchers developing Src inhibitors, this specific compound is the only appropriate negative control to establish baseline assay windows and distinguish target-specific from off-target effects.
- [1] Boschelli DH, et al. J Med Chem. 2001;44(5):822-33. (Compound 2a IC50 data; SAR conclusion on C-4 aniline necessity). View Source
- [2] BindingDB. Entry BDBM4525 (Bosutinib/SKI-606). Affinity Data: IC50 4.30 nM for Src. (Note: Bosutinib is a 4-anilino-3-quinolinecarbonitrile). View Source
